molecular formula C12H11NO3S B1597550 Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate CAS No. 91041-21-3

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate

Cat. No. B1597550
CAS RN: 91041-21-3
M. Wt: 249.29 g/mol
InChI Key: CLTFLXDIRZFCKH-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate (M2ATC) is a novel synthetic compound that has been studied for its potential applications in scientific research. M2ATC has been investigated for its ability to act as a biological probe, with potential applications in both in vivo and in vitro studies. M2ATC has also been studied for its biochemical and physiological effects, as well as its pharmacodynamics.

Scientific Research Applications

Genotoxic and Carcinogenic Potentials Assessment Thiophene derivatives, including those similar to Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate, have been assessed for their genotoxic, mutagenic, and carcinogenic potentials. These studies are crucial for understanding the safe use of thiophene compounds in pharmaceuticals, agrochemicals, or dyestuffs. In one study, the genotoxic/mutagenic and carcinogenic potentials of a thiophene derivative, a precursor of articaine local anesthetic, were examined using in vitro methodologies. The study found no positive response in Ames tests and observed DNA damage only at high concentrations, highlighting the compound's potential for safe use under certain conditions (Lepailleur et al., 2014).

Chemical Synthesis and Cyclization Mechanisms Research on thiophene derivatives also explores their chemical reactivity and potential for creating new chemical entities. For example, Methyl 3-amino-2-thiophene carboxylate was used to react with orthoesters, leading to the production of N-(2-carbomethoxy thienyl) imidates. These reactions provide a new pathway to synthesize [3,2-d]4(3H)thienopyrimidinones, demonstrating the utility of thiophene derivatives in synthesizing novel heterocyclic systems with potential applications in medicinal chemistry and material science (Hajjem et al., 2010).

Novel Heterocyclic System Derivatives Further, research into the synthesis of novel heterocyclic systems based on thiophene derivatives has led to the creation of new compounds with potential applications in drug development and materials science. For instance, the synthesis of Benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines from Methyl 2-(bromomethyl)thiophene-3-carboxylates and substituted 2-hydroxybenzonitriles has been reported. These derivatives represent a new heterocyclic system with potential for further exploration in various scientific and industrial applications (Yagodkina-Yakovenko et al., 2018).

properties

IUPAC Name

methyl 3-(2-aminophenoxy)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-15-12(14)11-10(6-7-17-11)16-9-5-3-2-4-8(9)13/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTFLXDIRZFCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377164
Record name Methyl 3-(2-aminophenoxy)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-aminophenoxy)thiophene-2-carboxylate

CAS RN

91041-21-3
Record name Methyl 3-(2-aminophenoxy)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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